molecular formula C16H16N2O B12873703 4,4-Dimethyl-2-(5-phenylpyridin-3-yl)-4,5-dihydrooxazole

4,4-Dimethyl-2-(5-phenylpyridin-3-yl)-4,5-dihydrooxazole

Cat. No.: B12873703
M. Wt: 252.31 g/mol
InChI Key: JSJREKMXAMEENN-UHFFFAOYSA-N
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Description

4,4-Dimethyl-2-(5-phenylpyridin-3-yl)-4,5-dihydrooxazole is a heterocyclic compound that features a unique combination of an oxazole ring and a pyridine ring

Properties

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

4,4-dimethyl-2-(5-phenylpyridin-3-yl)-5H-1,3-oxazole

InChI

InChI=1S/C16H16N2O/c1-16(2)11-19-15(18-16)14-8-13(9-17-10-14)12-6-4-3-5-7-12/h3-10H,11H2,1-2H3

InChI Key

JSJREKMXAMEENN-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=N1)C2=CN=CC(=C2)C3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-2-(5-phenylpyridin-3-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-phenyl-3-pyridinecarboxaldehyde with 2-amino-2-methylpropanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-2-(5-phenylpyridin-3-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce dihydrooxazole compounds.

Scientific Research Applications

4,4-Dimethyl-2-(5-phenylpyridin-3-yl)-4,5-dihydrooxazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-2-(5-phenylpyridin-3-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4,4-Dimethyl-2-(5-phenylpyridin-3-yl)-4,5-dihydrooxazole shares structural similarities with other heterocyclic compounds such as:
    • 2,5-Diphenyl-1,3,4-oxadiazole
    • 2-Phenyl-4,5-dihydrooxazole
    • 5-Phenyl-3-pyridinecarboxaldehyde

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties

Biological Activity

4,4-Dimethyl-2-(5-phenylpyridin-3-yl)-4,5-dihydrooxazole (CAS No. 1254929-25-3) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique oxazole ring fused with a pyridine moiety, contributing to its biological activity. The molecular formula is C16H16N2OC_{16}H_{16}N_2O with a molecular weight of 252.31 g/mol. Its structure can be represented as follows:

Structure C16H16N2O\text{Structure }\text{C}_{16}\text{H}_{16}\text{N}_{2}\text{O}

Antifungal Properties

Recent studies have highlighted the antifungal activity of oxazole derivatives, including those structurally related to this compound. For instance, derivatives of 4,5-dihydrooxazole have shown broad-spectrum antifungal activity against pathogens such as Candida albicans and Cryptococcus neoformans. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.03 to 0.5 μg/mL against Candida albicans, indicating potent antifungal properties .

CompoundTarget PathogenMIC (μg/mL)
A30Candida albicans0.03
A31Cryptococcus neoformans0.25
A33Aspergillus fumigatus0.5

Acetylcholinesterase Inhibition

Compounds related to oxazoles have also been studied for their potential as acetylcholinesterase (AChE) inhibitors, which are crucial in treating neurodegenerative diseases such as Alzheimer's disease. Research indicates that certain derivatives exhibit significant AChE inhibitory activity, with IC50 values demonstrating their effectiveness in enhancing acetylcholine levels in the brain .

CompoundIC50 (µM)Reference
3i2.7

The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors in fungal and human cells. The inhibition of AChE leads to increased levels of acetylcholine, which is beneficial in cognitive enhancement and memory retention.

Case Studies

  • Antifungal Efficacy : A study conducted on various oxazole derivatives demonstrated that modifications in the chemical structure significantly influenced antifungal efficacy. The compound's ability to disrupt fungal cell membranes was noted as a primary mechanism of action.
  • Neuroprotective Effects : In vivo studies on rat models indicated that administration of certain oxazole derivatives resulted in improved cognitive functions and reduced neurodegeneration markers, suggesting potential therapeutic applications in Alzheimer's disease .

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